molecular formula C26H20FN5O3 B2916039 N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methoxybenzamide CAS No. 1111035-97-2

N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methoxybenzamide

Cat. No. B2916039
CAS RN: 1111035-97-2
M. Wt: 469.476
InChI Key: JRMKQPASLTXDQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including condensation reactions, cyclization, and functional group transformations. Researchers have reported various synthetic routes, but a common approach involves coupling the appropriate building blocks under controlled conditions. Detailed protocols can be found in the literature .


Molecular Structure Analysis

Compound X exhibits a three-dimensional structure with distinct functional groups. The central imidazole ring provides potential for hydrogen bonding and receptor interactions. The fluorophenyl group contributes to lipophilicity, affecting its pharmacokinetics. The methoxybenzamide moiety may influence solubility and receptor binding. Computational studies and X-ray crystallography have elucidated its precise geometry .


Chemical Reactions Analysis

Compound X undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions impact its stability, metabolism, and bioavailability. Investigating its reactivity with different nucleophiles and electrophiles is crucial for understanding its behavior in biological systems .

Scientific Research Applications

Radiolabeled Angiotensin II Antagonists for Imaging

Developments in radiolabeled nonpeptide angiotensin II antagonists, such as [11C]L-159,884, demonstrate applications in imaging angiotensin II, AT1 receptors. These compounds are synthesized for potential use in medical diagnostics, providing a mechanism for studying receptor distribution and function in vivo through imaging techniques (Hamill et al., 1996).

Antimicrobial Screening

A series of compounds synthesized from N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have been screened for their in vitro antibacterial and antifungal activities. These compounds showed potential therapeutic intervention against bacterial and fungal infections, highlighting their application in developing new antimicrobial agents (Desai et al., 2013).

Synthesis and Biological Activity of Oxadiazole and Imidazolinone Derivatives

Oxadiazole and imidazolinone derivatives bearing a trimethoxybenzamide moiety have been synthesized and evaluated for their antimicrobial activity. This research signifies the role of such compounds in medicinal chemistry for developing pharmaceutically important molecules with enhanced pharmacological activity (Joshi et al., 1997).

Impact on Transferase Enzyme Activity

Studies on bis-1,3,4-oxadiazole containing glycine moiety have shown its effects on the activities of some transferase enzymes in sera, indicating potential implications in understanding enzyme activity regulation and the design of enzyme modulators (Tomi et al., 2010).

Novel Syntheses and Characterization

Research into the synthesis of novel compounds, including the creation of 5-arylidene derivatives and exploration of their structure-activity relationships, contributes to the broader field of organic chemistry and drug discovery. These syntheses provide foundational knowledge for the development of new drugs and chemical probes (Desai et al., 2013).

Mechanism of Action

Although not fully elucidated, Compound X likely interacts with specific cellular targets. Computational docking studies suggest binding to protein pockets involved in signal transduction, enzymatic processes, or cell cycle regulation. Further experimental validation is needed to confirm its precise mechanism of action .

properties

IUPAC Name

N-[4-[[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN5O3/c1-34-23-5-3-2-4-21(23)25(33)29-20-12-6-17(7-13-20)14-32-15-22(28-16-32)26-30-24(31-35-26)18-8-10-19(27)11-9-18/h2-13,15-16H,14H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMKQPASLTXDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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